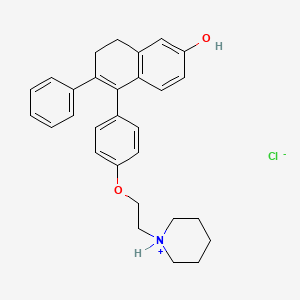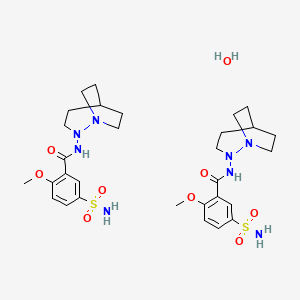![molecular formula C21H19F3N2O4S B13743859 2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(4-phenoxyphenyl)-ethanesulfonamide](/img/structure/B13743859.png)
2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(4-phenoxyphenyl)-ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(4-phenoxyphenyl)-ethanesulfonamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of trifluoromethyl, methoxy, pyridinyl, phenoxy, and ethanesulfonamide groups, making it a versatile molecule in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(4-phenoxyphenyl)-ethanesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyridinyl intermediate: This involves the reaction of 6-methoxy-3-pyridinecarboxaldehyde with appropriate reagents to form the pyridinyl intermediate.
Introduction of the phenoxy group: The phenoxy group is introduced through a nucleophilic substitution reaction.
Formation of the ethanesulfonamide group: This step involves the reaction of the intermediate with ethanesulfonyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(4-phenoxyphenyl)-ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(4-phenoxyphenyl)-ethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(4-phenoxyphenyl)-ethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoro-N-methoxy-N-methylacetamide: Shares the trifluoromethyl group but differs in other functional groups.
2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylthio-1H-benzimidazole: Contains a similar pyridinyl group but has different substituents.
Uniqueness
2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(4-phenoxyphenyl)-ethanesulfonamide is unique due to its combination of trifluoromethyl, methoxy, pyridinyl, phenoxy, and ethanesulfonamide groups, which confer distinct chemical and biological properties not found in similar compounds.
Propriétés
Formule moléculaire |
C21H19F3N2O4S |
|---|---|
Poids moléculaire |
452.4 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-[(6-methoxypyridin-3-yl)methyl]-N-(4-phenoxyphenyl)ethanesulfonamide |
InChI |
InChI=1S/C21H19F3N2O4S/c1-29-20-12-7-16(13-25-20)14-26(31(27,28)15-21(22,23)24)17-8-10-19(11-9-17)30-18-5-3-2-4-6-18/h2-13H,14-15H2,1H3 |
Clé InChI |
RCEUSAITHHERAH-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C=C1)CN(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


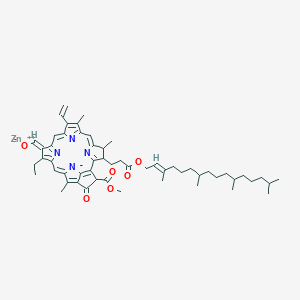
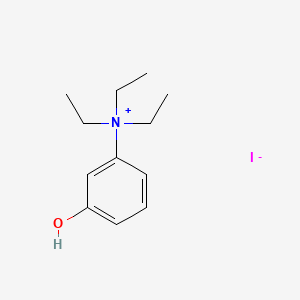
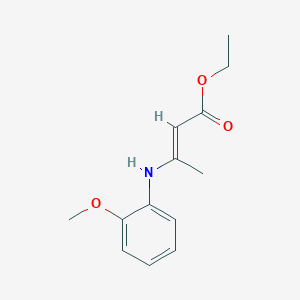

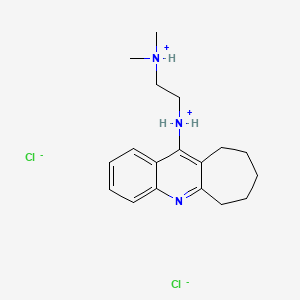

![Dimethyl-[3-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]propyl]azanium;chloride](/img/structure/B13743818.png)
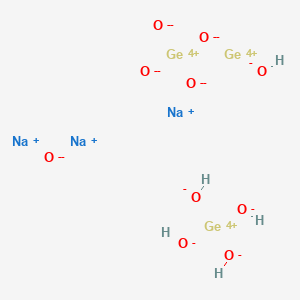
![7-Pentylbicyclo[4.1.0]heptane](/img/structure/B13743840.png)
![[4-(1-benzoyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13743845.png)
